(3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde

Chiral intermediate Stereochemistry Enantiomeric purity

The compound (3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde (CAS 1214741-19-1) is a chiral, bicyclic heterocycle with a molecular formula of C11H15NO4 and a molecular weight of 225.24 g/mol. It is registered under ECHA as an intermediate that has ceased manufacture, indicating its specialized role in a specific synthetic pathway rather than being a broadly traded commodity chemical.

Molecular Formula C11H15NO4
Molecular Weight 225.24
CAS No. 1214741-19-1
Cat. No. B3027026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde
CAS1214741-19-1
Molecular FormulaC11H15NO4
Molecular Weight225.24
Structural Identifiers
SMILESCC(C)(C)C1N2C(=O)CCC2(C(=O)O1)C=O
InChIInChI=1S/C11H15NO4/c1-10(2,3)8-12-7(14)4-5-11(12,6-13)9(15)16-8/h6,8H,4-5H2,1-3H3/t8-,11-/m1/s1
InChIKeyPBHXYYXEZQXDLB-LDYMZIIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde (CAS 1214741-19-1): A Stereodefined Intermediate for Rolapitant


The compound (3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde (CAS 1214741-19-1) is a chiral, bicyclic heterocycle with a molecular formula of C11H15NO4 and a molecular weight of 225.24 g/mol . It is registered under ECHA as an intermediate that has ceased manufacture, indicating its specialized role in a specific synthetic pathway rather than being a broadly traded commodity chemical [1]. Its identification as a key advanced intermediate in the synthesis of Rolapitant, a marketed NK1 receptor antagonist, establishes its primary commercial relevance within pharmaceutical supply chains .

Why Generic Substitution of (3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde Is Not Advisable


Interchangeability is precluded by the compound's defined (3R,7aR) absolute stereochemistry, which is critical for its role as a downstream intermediate in the asymmetric synthesis of Rolapitant . Even closely related pyrrolo[1,2-c]oxazole analogs, such as the vinyl-substituted derivative (CAS 1214741-20-4), differ in their functional group identity at the 7a-position, which alters their reactivity profile and intended synthetic application . In addition, commercial offerings of this compound show meaningful differences in purity levels, with some suppliers providing material at 95% purity while others offer 97–98% HPLC grade . Such variability directly impacts process efficiency, impurity profiling, and regulatory compliance in API manufacturing, making generic substitution unreliable without batch-specific analytical verification .

Quantitative Differentiation Evidence for (3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde


Enantiomeric Fidelity vs. Racemic or Diastereomeric Mixtures

The target compound is defined exclusively as the (3R,7aR) enantiomer, whereas generic descriptions of the pyrrolo[1,2-c]oxazole scaffold often refer to racemic mixtures or unspecified stereochemistry . A related diastereomer, (3R,7aS)-3-(tert-butyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one, represents a distinct compound with different physicochemical and biological properties . The provision of full NMR assignments including 1H NMR (δ 9.7, s, 1H) and 13C NMR (192.0, 181.1, 169.7 ppm) for each batch allows unambiguous verification of stereochemical integrity .

Chiral intermediate Stereochemistry Enantiomeric purity

Purity Grade Differentiation: 97% HPLC vs. 95% Standard

Suppliers offer this compound at varying purity grades, with a clear quantitative distinction between 97% HPLC purity (Rolapitant intermediate grade) and 95% standard purity . The higher grade material is explicitly positioned for pharmaceutical intermediate applications and is accompanied by batch-specific analytical certificates (NMR, HPLC, GC) .

Purity specification Quality control HPLC assay

Stability and Storage Condition Specification

Stability specifications are explicitly defined: short-term storage at 0–4°C and long-term storage at −20°C, with documented stability during ambient-temperature shipping for several weeks . In contrast, many commercially available pyrrolo[1,2-c]oxazole derivatives are shipped without explicit stability documentation or are recommended for storage at 2–8°C under inert gas without a quantified stability window .

Stability profile Storage conditions Shipping stability

Calculated Solubility and Density for Formulation Design

The compound has a calculated solubility of 4.5 g/L at 25°C and a density of 1.26±0.1 g/cm³ at 20°C . These calculated values provide a quantitative baseline for solubility-limited process design, whereas many structurally related pyrrolo[1,2-c]oxazole derivatives lack publicly available solubility data [1]. The availability of these parameters facilitates solvent selection for downstream reactions and crystallization optimization without requiring additional experimental determination.

Solubility Density Physicochemical properties

Optimal Procurement Scenarios for (3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde


Rolapitant API Manufacturing – Chiral Intermediate Sourcing

This compound is the key advanced intermediate for the synthesis of Rolapitant HCl, a long-acting NK1 receptor antagonist approved for chemotherapy-induced nausea and vomiting . Procurement of the (3R,7aR) enantiomer with 97% HPLC purity ensures stereochemical fidelity and minimizes impurity carryover, directly supporting GMP intermediate supply chains .

Process Development and Scale-Up with Validated Analytical Benchmarks

The availability of full 1H and 13C NMR spectral data, including the aldehyde proton singlet at δ 9.7 and carbonyl resonances at 192.0 and 181.1 ppm, provides unambiguous identity confirmation for in-process control . Combined with defined solubility (4.5 g/L) and density (1.26 g/cm³) parameters, this enables rational solvent selection and crystallization optimization during process scale-up .

Stability-Critical Supply Chain Planning

With documented ambient-temperature shipping stability over several weeks and specified long-term storage at −20°C , procurement teams can plan logistics without risking material degradation. This explicit stability window differentiates this compound from analogs that lack quantified stability data, reducing supply chain uncertainty .

NK1 Receptor Antagonist Medicinal Chemistry

As a late-stage intermediate for Rolapitant, this compound can serve as a starting point for the synthesis of exploratory NK1 antagonist analogs . Its well-characterized physicochemical profile and defined stereochemistry enable rational SAR exploration around the pyrrolo[1,2-c]oxazole scaffold without the need for de novo chiral separation .

Quote Request

Request a Quote for (3R,7aR)-3-(tert-Butyl)-1,5-dioxohexahydropyrrolo[1,2-c]oxazole-7a-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.